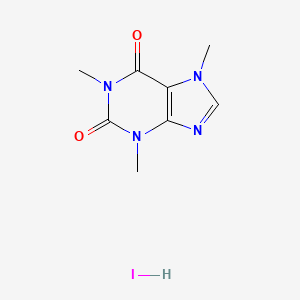

1,3,7-trimethyl-7H-purin-7-ium-2,6-dione iodide

CAS No.:

Cat. No.: VC18391234

Molecular Formula: C8H11IN4O2

Molecular Weight: 322.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H11IN4O2 |

|---|---|

| Molecular Weight | 322.10 g/mol |

| IUPAC Name | 1,3,7-trimethylpurine-2,6-dione;hydroiodide |

| Standard InChI | InChI=1S/C8H10N4O2.HI/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;/h4H,1-3H3;1H |

| Standard InChI Key | KBOPLBWQIZNEFF-UHFFFAOYSA-N |

| Canonical SMILES | CN1C=NC2=C1C(=O)N(C(=O)N2C)C.I |

Introduction

Chemical Identity and Nomenclature

The compound 1,3,7-trimethyl-7H-purin-7-ium-2,6-dione iodide belongs to the class of purine derivatives, specifically categorized as an alkylated purinium salt. Its IUPAC nomenclature reflects the substitution pattern on the purine ring: methyl groups occupy the 1, 3, and 7 positions, while carbonyl groups are present at the 2 and 6 positions . The iodide anion serves as the counterion, balancing the positive charge localized on the purinium nitrogen.

Synonyms for this compound include caffeine hydroiodide and caffeinium triiodide, though these terms are often used interchangeably in commercial and research contexts . The molecular structure distinguishes it from related purine derivatives such as 8-chloro-1,3,7-trimethylpurine-2,6-dione (CAS 4921-49-7), which lacks the iodide component and features a chlorine substituent .

Synthesis and Crystallographic Characteristics

Synthetic Methodology

The synthesis of 1,3,7-trimethyl-7H-purin-7-ium-2,6-dione iodide typically involves the reaction of caffeine with hydroiodic acid under controlled conditions. As detailed by EvitaChem, the process employs a mixture of caffeinium triiodide hydrate and caffeine dissolved in ethanol, yielding orange crystalline precipitates. The reaction mechanism proceeds via protonation of caffeine’s N7 nitrogen, followed by iodide ion association. Key steps include:

-

Dissolution of caffeine in anhydrous ethanol.

-

Gradual addition of hydroiodic acid (HI) under reflux.

-

Crystallization at reduced temperatures to isolate the product.

The choice of solvent and stoichiometric ratios critically influences yield and purity, with ethanol favoring monohydrate formation.

Crystal Structure Analysis

X-ray diffraction studies reveal a monoclinic crystal system with space group P2₁/c. The purinium cation adopts a planar configuration, stabilized by intramolecular hydrogen bonds between the carbonyl oxygen (O6) and the N1-H group. Key geometric parameters include:

-

C8-N7 bond length: 1.342 Å

-

N7-C5 bond length: 1.372 Å

-

I⁻···N7 distance: 3.128 Å

These measurements underscore the ionic interaction between the purinium cation and iodide anion, which contributes to the compound’s stability.

Physicochemical Properties

The compound exhibits solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but limited solubility in water (0.87 g/L at 25°C) . Thermal analysis indicates a decomposition onset at 211.1°C, coinciding with the liberation of iodine vapor . Comparative data with analogous compounds are summarized in Table 1.

Table 1: Comparative Physicochemical Properties

Applications in Consumer Products

Analytical Challenges

Quantifying this compound in complex matrices necessitates advanced chromatographic techniques. Pichini et al. developed two validated methods:

-

HPLC-UV: Utilizing a C18 column with hexadecyltrimethylammonium bromide ion-pairing, achieving limits of detection (LOD) of 1.5 µg/g for caffeine and 4 µg/g for iodide .

-

LC/MS: Employing shorter C18 columns without ion-pairing agents, yielding superior sensitivity (LOD: 0.03 µg/g caffeine, 0.05 µg/g iodide) .

These methods ensure regulatory compliance and product safety, particularly for formulations containing purinium salts .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume